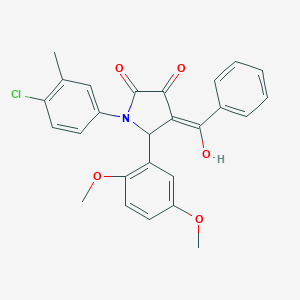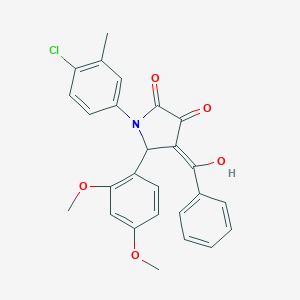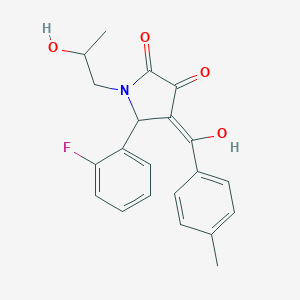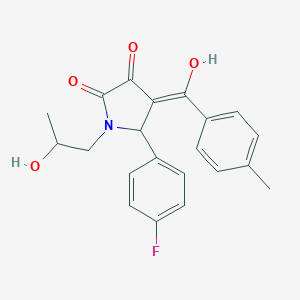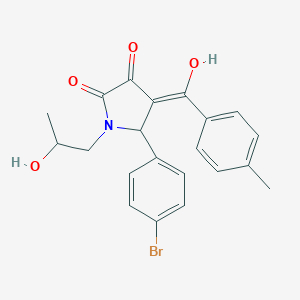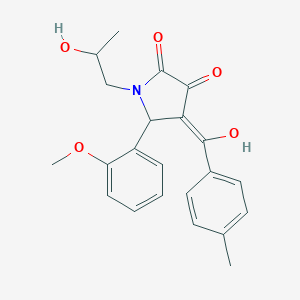![molecular formula C27H21ClN2O4 B282268 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3).
作用机制
CHIR-99021 exerts its pharmacological effects by selectively inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been implicated in the pathogenesis of several diseases, including Alzheimer's, diabetes, and cancer. By inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, CHIR-99021 can modulate various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and tissue regeneration.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has also been shown to enhance the production of insulin in pancreatic beta cells and improve glucose metabolism in diabetic animal models. In addition, CHIR-99021 has been shown to enhance the regeneration of damaged tissues, including bone and cartilage.
实验室实验的优点和局限性
One of the main advantages of CHIR-99021 is its high selectivity for 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, which minimizes off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, CHIR-99021 has some limitations, including its low solubility in water, which can limit its use in certain experimental settings. In addition, CHIR-99021 can be toxic at high concentrations, which requires careful dose optimization.
未来方向
There are several potential future directions for the study of CHIR-99021. One area of interest is the development of more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on the chemical structure of CHIR-99021. Another area of interest is the investigation of the therapeutic potential of CHIR-99021 in various disease models, including neurodegenerative diseases, cancer, and diabetes. Finally, the use of CHIR-99021 in tissue engineering and regenerative medicine is an exciting area of research that holds promise for the development of novel therapies for tissue repair and regeneration.
Conclusion:
In conclusion, CHIR-99021 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 is a potent and selective inhibitor of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and has been used in various fields, including neuroscience, oncology, and regenerative medicine. Further research is needed to fully understand the therapeutic potential of CHIR-99021 and to develop more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on its chemical structure.
合成方法
The synthesis of CHIR-99021 involves several steps, including the condensation of 2-bromo-1-(4-chlorobenzoyl)-3,5-dihydro-2H-pyrrole-2-one with 3-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a reaction with indole-3-acetic acid to yield CHIR-99021.
科学研究应用
CHIR-99021 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and regenerative medicine. This compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CHIR-99021 has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, this compound has been used in tissue engineering to enhance the regeneration of damaged tissues.
属性
分子式 |
C27H21ClN2O4 |
|---|---|
分子量 |
472.9 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H21ClN2O4/c28-19-10-8-16(9-11-19)25(32)23-24(17-4-3-5-20(31)14-17)30(27(34)26(23)33)13-12-18-15-29-22-7-2-1-6-21(18)22/h1-11,14-15,24,29,31-32H,12-13H2/b25-23- |
InChI 键 |
XRRDIHIXBCAIFP-BZZOAKBMSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC(=CC=C5)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





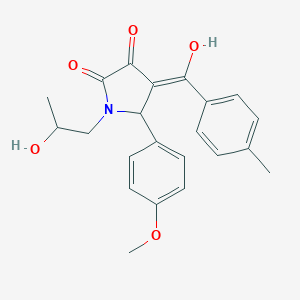

![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)
![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)

